trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
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Overview
Description
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinol ring substituted with methyl and methylamino groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidinol with methylamine under controlled conditions to ensure the trans configuration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial to achieving high purity and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Scientific Research Applications
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- trans-1-Methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
- trans-1-Isopropyl-4-methylcyclohexane
- trans-1-Ethyl-4-methylcyclohexane
Uniqueness
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride stands out due to its unique combination of a pyrrolidinol ring with methyl and methylamino substitutions. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable for specific research and industrial applications.
Properties
CAS No. |
1609407-60-4 |
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Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-5-3-8(2)4-6(5)9;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
FTTOLUGZKWPVLP-GEMLJDPKSA-N |
SMILES |
CNC1CN(CC1O)C.Cl.Cl |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1O)C.Cl |
Canonical SMILES |
CNC1CN(CC1O)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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